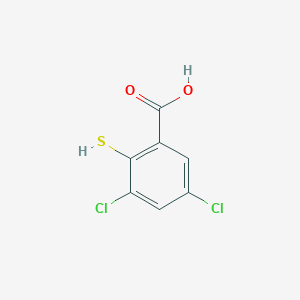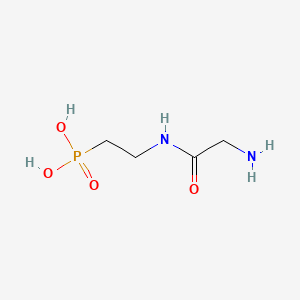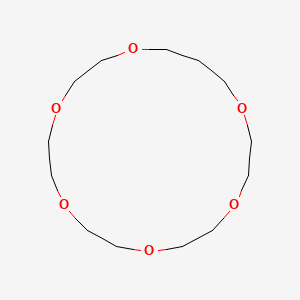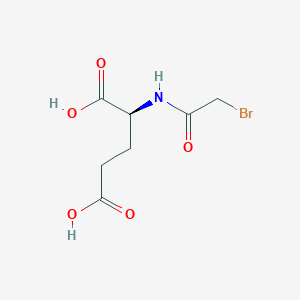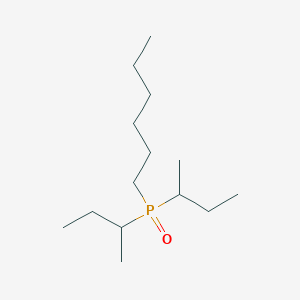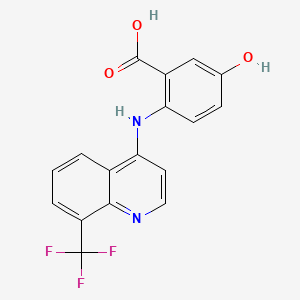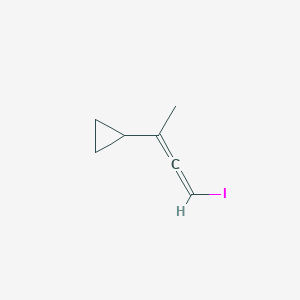
(4-Iodobuta-2,3-dien-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobuta-2,3-dien-2-yl)cyclopropane is a chemical compound characterized by the presence of a cyclopropane ring and an iodobuta-2,3-dien-2-yl group. Cyclopropane is a three-membered carbon ring known for its high reactivity due to ring strain. The iodobuta-2,3-dien-2-yl group introduces additional complexity and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-2,3-dien-2-yl)cyclopropane can be achieved through various methods. One common approach involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with alkyl iodides . The reaction conditions typically involve the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodobuta-2,3-dien-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and other substituted cyclopropane derivatives.
Oxidation Reactions: Products include epoxides and other oxidized cyclopropane derivatives.
Reduction Reactions: Products include various reduced cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(4-Iodobuta-2,3-dien-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Iodobuta-2,3-dien-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and iodobuta-2,3-dien-2-yl group. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ring strain in the cyclopropane ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple three-membered carbon ring with high reactivity due to ring strain.
Cyclobutane: A four-membered carbon ring with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered carbon ring with minimal ring strain.
Uniqueness
(4-Iodobuta-2,3-dien-2-yl)cyclopropane is unique due to the presence of both a highly reactive cyclopropane ring and an iodobuta-2,3-dien-2-yl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
56209-51-9 |
|---|---|
Fórmula molecular |
C7H9I |
Peso molecular |
220.05 g/mol |
InChI |
InChI=1S/C7H9I/c1-6(4-5-8)7-2-3-7/h5,7H,2-3H2,1H3 |
Clave InChI |
FVJYKPBRFVVWQW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CI)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


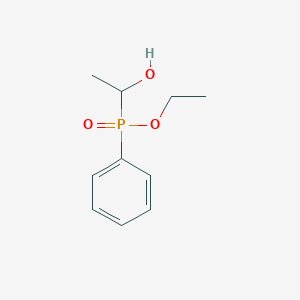
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
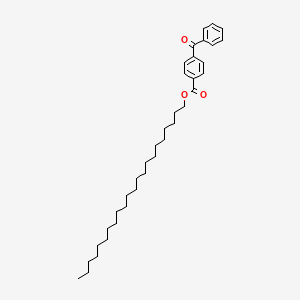
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
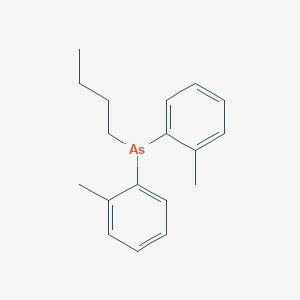
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
